6-bromo-1H-quinazolin-4-one
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Overview
Description
6-Bromo-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position of the quinazolinone ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form an intermediate compound. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include palladium acetate (Pd(OAc)2) and Xantphos as a ligand in the presence of appropriate nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolinone derivatives, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-bromo-1H-quinazolin-4-one and its derivatives involves interaction with various molecular targets:
Molecular Targets: These compounds have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and other kinases.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Quinazolin-4-one: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological properties.
6-Chloro-1H-quinazolin-4-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and potency.
Uniqueness: 6-Bromo-1H-quinazolin-4-one is unique due to the presence of the bromine atom, which enhances its chemical reactivity and potential biological activities compared to its non-brominated counterparts .
Properties
IUPAC Name |
6-bromo-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEISJPVPHWEHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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